[(E)-2-(oxan-2-yl)ethenyl]boronic acid
Description
[(E)-2-(Oxan-2-yl)ethenyl]boronic acid is a boronic acid derivative featuring an ethenyl (vinyl) group substituted at the β-position with a tetrahydropyran (oxan-2-yl) ring. The oxan-2-yl group is a six-membered cyclic ether, providing steric bulk and moderate electron-donating properties via its oxygen atom. This compound’s structure combines the reactivity of a boronic acid—capable of forming reversible covalent bonds with diols and participating in Suzuki-Miyaura cross-coupling reactions—with the conformational flexibility and polarity of the oxane ring. Such hybrid structures are of interest in medicinal chemistry, materials science, and catalysis due to their tunable electronic and steric profiles .
Properties
CAS No. |
237735-69-2 |
|---|---|
Molecular Formula |
C7H13BO3 |
Molecular Weight |
155.99 g/mol |
IUPAC Name |
[(E)-2-(oxan-2-yl)ethenyl]boronic acid |
InChI |
InChI=1S/C7H13BO3/c9-8(10)5-4-7-3-1-2-6-11-7/h4-5,7,9-10H,1-3,6H2/b5-4+ |
InChI Key |
JSFZCXWFMZMZAZ-SNAWJCMRSA-N |
Isomeric SMILES |
B(/C=C/C1CCCCO1)(O)O |
Canonical SMILES |
B(C=CC1CCCCO1)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-(oxan-2-yl)ethenyl]boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation, which involves the reaction of an alkenyl halide with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, yielding the desired boronic acid with high selectivity.
Industrial Production Methods
Industrial production of boronic acids, including [(E)-2-(oxan-2-yl)ethenyl]boronic acid, often employs continuous flow processes to enhance efficiency and scalability. These methods utilize automated systems to control reaction parameters precisely, ensuring consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
[(E)-2-(oxan-2-yl)ethenyl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid can participate in substitution reactions, where the boron atom is replaced by another functional group.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide to facilitate various reactions
Major Products Formed
Biaryls: From Suzuki-Miyaura coupling.
Alcohols/Ketones: From oxidation reactions.
Substituted Alkenes: From substitution reactions
Scientific Research Applications
[(E)-2-(oxan-2-yl)ethenyl]boronic acid has diverse applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of [(E)-2-(oxan-2-yl)ethenyl]boronic acid in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The boronic acid group can also form reversible covalent bonds with diols and other Lewis bases, making it useful in various biochemical applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Styrylboronic Acids
Styrylboronic acids, such as [(E)-2-phenylethenyl]boronic acid (styrylboronic acid, ) and its derivatives, share the ethenyl-boronic acid backbone but differ in substituents. Key comparisons include:
The oxane substituent introduces unique steric and polar effects compared to aromatic analogs. For instance, its cyclic ether may improve aqueous solubility, making it advantageous for biological applications, whereas phenyl or methoxyphenyl groups enhance π-π interactions in materials .
Electronically Modified Ethenylboronic Acids
Compounds with electron-withdrawing or polar substituents exhibit distinct reactivity:
- [(E)-2-(4-Nitrophenyl)ethenyl]boronic Acid (): The nitro group strongly withdraws electrons, increasing boronic acid’s Lewis acidity and enhancing diol-binding affinity (e.g., fructose complexes in ). This contrasts with the oxane derivative’s electron-donating nature, which may reduce acidity but improve biocompatibility.
- [trans-2-(4-Chlorophenyl)vinylboronic Acid] (): The chloro substituent offers moderate electron withdrawal, balancing reactivity and stability. Such derivatives are used in catalysis and inhibitor design, where halogen interactions are critical .
Heteroatom-Substituted Boronic Acids
- [4-(2-O-THP-hydroxy-ethyl)phenylboronic Acid] (): Features an oxane ring attached via an ethyl linker. The oxane’s oxygen enhances hydrogen-bonding capacity, similar to the target compound, but the ethyl spacer reduces steric effects. This structural variation impacts molecular recognition in saccharide-switchable ion transport systems ().
- [2-(2-Ethoxyethoxy)-5-formylphenylboronic Acid] (): Combines ethoxy and formyl groups, demonstrating how mixed substituents tailor solubility and reactivity. The formyl group enables further functionalization, a strategy applicable to oxane derivatives for drug conjugation .
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